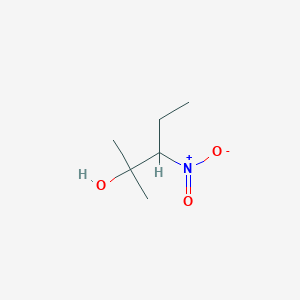

2-Methyl-3-nitropentan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

59906-62-6 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-methyl-3-nitropentan-2-ol |

InChI |

InChI=1S/C6H13NO3/c1-4-5(7(9)10)6(2,3)8/h5,8H,4H2,1-3H3 |

InChI Key |

PQGVSRLIQXRYMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 3 Nitropentan 2 Ol

Direct Nitration Approaches

The synthesis of nitroalkanes through the direct nitration of an alkane or a substituted alkane, such as an alcohol, is a conceptually straightforward but often practically challenging approach. This method involves the substitution of a hydrogen atom with a nitro group (-NO₂) and is typically performed under harsh conditions.

Nitration of Alkyl Alcohol Precursors (e.g., 2-methylpentan-3-ol)

The use of an alkyl alcohol precursor like 2-methylpentan-3-ol for the synthesis of a C-nitro compound is complex. Direct nitration of alcohols often leads to a mixture of products, including nitrate (B79036) esters (from reaction at the -OH group), oxidation products (ketones), and dehydration products (alkenes). reddit.comlearncbse.in The reaction of a secondary alcohol like 2-methylpentan-3-ol with a strong nitrating agent such as concentrated sulfuric acid would more likely lead to dehydration, forming an alkene. reddit.com The formation of the desired 2-Methyl-3-nitropentan-2-ol from 2-methylpentan-3-ol would require a series of reactions rather than a single direct nitration step, and is not a favored pathway.

Influence of Nitrating Agents and Reaction Parameters

Various nitrating agents can be employed for nitration reactions, each with distinct reactivity and selectivity. The choice of agent and reaction conditions is critical to control the outcome.

Mixed Acid (Nitric Acid and Sulfuric Acid): This is a powerful nitrating agent primarily used for aromatic nitration. wikipedia.org Its application to alcohols can lead to vigorous, often uncontrollable oxidation or the formation of nitrate esters. google.com The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wikipedia.org

Nitrogen Tetroxide (N₂O₄): This agent can be used for the nitration of alcohols, but it typically yields nitric acid esters. google.com The reaction is performed in the liquid phase, and conditions must be carefully controlled to manage reactivity. google.com

Other Nitrating Agents: Alternatives to traditional strong acids include reagents like acetyl nitrate or N-nitro heterocyclic compounds, which may offer milder reaction conditions. wikipedia.org Recent research has also explored mechanochemical methods using benign organic nitrating reagents to reduce hazardous waste and harsh conditions. nih.gov

Key reaction parameters that must be controlled include:

Temperature: Nitration reactions are highly exothermic. Low temperatures are essential to prevent side reactions, decomposition of the substrate and product, and to ensure safety.

Concentration: The concentration of the nitrating agent and the substrate influences the reaction rate and the product distribution.

Catalysts: In some protocols, catalysts are used to enhance the reaction's efficiency and selectivity. nih.gov

Carbon-Carbon Bond Forming Reactions: The Henry (Nitroaldol) Reaction

The Henry reaction, also known as the nitroaldol reaction, stands as the most efficient and widely used method for the synthesis of β-nitro alcohols. synarchive.comsciencemadness.org This reaction is a classic carbon-carbon bond-forming process that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgresearchgate.net For the specific synthesis of this compound, this reaction involves the coupling of acetone (B3395972) and 1-nitropropane (B105015).

Classic Henry Reaction Pathways for β-Nitro Alcohol Formation

Discovered by Louis Henry in 1895, this reaction is analogous to the aldol (B89426) reaction. synarchive.comwikipedia.org It begins with the deprotonation of a nitroalkane at the alpha-carbon (the carbon adjacent to the nitro group) by a base. The resulting nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the intermediate alkoxide yields the final β-nitro alcohol product. wikipedia.orgyoutube.com

The products of the Henry reaction are synthetically valuable as they can be easily converted into other important functional groups, such as β-amino alcohols (by reduction of the nitro group) or nitroalkenes (by dehydration). wikipedia.org

Mechanistic Considerations in Base-Catalyzed Henry Reactions

The mechanism of the Henry reaction proceeds through several reversible steps: wikipedia.org

Deprotonation: A base removes an acidic α-proton from the nitroalkane (1-nitropropane in this case) to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, requiring a sufficiently strong base for this step. sciencemadness.org

Nucleophilic Addition: The carbon of the nitronate anion acts as a nucleophile, attacking the carbonyl carbon of the ketone (acetone). This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base used in the first step, yielding the final β-nitro alcohol, this compound.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the Henry reaction is crucial for maximizing the yield of the desired β-nitro alcohol while minimizing side reactions, such as dehydration to nitroalkenes. organic-chemistry.org Key factors for optimization include the choice of catalyst, solvent, and temperature.

Catalyst/Base: A wide range of bases can be used, from simple hydroxides and alkoxides to amines and more complex organocatalysts. researchgate.net The selection of the base is critical; strong bases can promote side reactions. researchgate.net Heterogeneous catalysts are also being developed to facilitate easier product separation and catalyst recycling. scirp.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar solvents are generally preferred. An important advancement has been the use of aqueous media, which is environmentally friendly and can lead to excellent yields with shorter reaction times, particularly when used with a surfactant. organic-chemistry.org

Temperature: The reaction temperature influences both the reaction rate and the position of the equilibrium. Increasing the temperature can improve the yield but may also lead to a loss in selectivity or an increase in dehydration byproducts. researchgate.net

The following tables summarize research findings on the optimization of Henry reaction conditions, which can be applied to the synthesis of this compound.

Table 1: Effect of Catalyst Amount and Temperature on Henry Reaction Yield Data based on the reaction of benzaldehyde (B42025) and nitroethane.

| Catalyst Amount (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 1.0 | 50 | 67 | researchgate.net |

| 3.0 | 50 | 91 | researchgate.net |

| 5.0 | 50 | 92 | researchgate.net |

| 3.0 | 30 | 80 | researchgate.net |

| 3.0 | 80 | 95 | researchgate.net |

Table 2: Influence of Solvent on Henry Reaction Yield Data based on the reaction of benzaldehyde and nitroethane.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Water (H₂O) | 85 | researchgate.net |

| Methanol (MeOH) | 72 | researchgate.net |

| Acetonitrile (MeCN) | 63 | researchgate.net |

| Dichloromethane (CH₂Cl₂) | 55 | researchgate.net |

| Toluene | 41 | researchgate.net |

These findings illustrate that a suitable compromise of catalyst loading (e.g., 3.0 mol%) and reaction in a polar solvent like water can provide high yields under moderate temperature conditions. researchgate.net Such conditions are generally applicable and provide a strong starting point for the specific synthesis of this compound.

Other Alkane and Carbonyl Functionalization Routes

Beyond the classical Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, other functionalization strategies provide alternative entries to β-nitro alcohols. wikipedia.org These methods include the reduction of nitro-functionalized carbonyls, oxidative approaches to introduce the hydroxyl group, and the difunctionalization of alkene precursors.

Reduction of Nitro Compounds to Alcohols

A plausible, though less direct, synthetic route to this compound involves the selective reduction of a corresponding α-nitro ketone precursor, such as 2-methyl-3-nitropentan-2-one. The key challenge in this approach is the chemoselective reduction of the ketone's carbonyl group to a hydroxyl group without affecting the adjacent nitro group. youtube.com The nitro group is susceptible to reduction under various conditions, often leading to the formation of amines. masterorganicchemistry.com

Standard reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and would likely reduce both the ketone and the nitro group. youtube.com Milder and more selective reagents are required. Sodium borohydride (B1222165) (NaBH₄) can sometimes be used to reduce ketones to alcohols in the presence of nitro groups, although its success is substrate-dependent. youtube.com An even milder reagent, sodium cyanoborohydride (NaCNBH₃), is known for its high selectivity in reducing imines and can be effective for ketone reductions while leaving nitro groups intact. stackexchange.com

The general transformation can be represented as follows:

Precursor: 2-Methyl-3-nitropentan-2-one

Reaction: Selective reduction of the carbonyl group.

Product: this compound

The choice of reducing agent is critical, as summarized in the table below.

| Reducing Agent | Selectivity for Ketone over Nitro Group | Typical Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Low (Reduces both) | Ether solvent (e.g., THF), followed by proton source. | youtube.com |

| Sodium Borohydride (NaBH₄) | Moderate (Can be selective) | Protic solvent (e.g., ethanol, methanol). | youtube.com |

| Sodium Cyanoborohydride (NaCNBH₃) | High (Generally preserves nitro group) | Polar aprotic solvents. | stackexchange.com |

| Catalytic Hydrogenation (H₂/Metal) | Low (Reduces both) | H₂ gas with catalysts like Ni, Pd, or Pt. | masterorganicchemistry.com |

Oxidative Approaches to Nitro Alcohol Derivatives

Oxidative strategies offer another pathway to nitro alcohols, typically involving the introduction of a hydroxyl group into a nitroalkane precursor. This process, known as hydroxylation, adds an -OH group to an organic compound. wikipedia.org For the synthesis of this compound, this would conceptually involve the oxidation of 2-methyl-3-nitropentane at the C-2 position.

This transformation is challenging due to the relative inertness of the tertiary C-H bond and the potential for oxidation at other sites on the molecule. However, enzymatic and biomimetic approaches have shown promise. Flavoprotein enzymes, such as nitroalkane oxidase, are known to catalyze the oxidation of nitroalkanes to their corresponding aldehydes or ketones, releasing nitrite (B80452) in the process. nih.gov While this specific enzyme action does not produce the desired alcohol, it highlights the biological precedent for activating the carbon atom adjacent to the nitro group.

Synthetic methods for direct hydroxylation of C-H bonds often rely on powerful oxidizing agents or metal catalysts. In some contexts, the oxidation of nitroarenes to nitrophenols has been achieved using strong bases like potassium hydroxide (B78521) in what is known as the Wohl reaction, though this is primarily applicable to aromatic systems. okstate.edu For aliphatic systems, direct catalytic hydroxylation remains an area of active research.

Alkene Functionalization for Nitro Alcohol Precursors

The functionalization of alkenes represents a highly effective and atom-economical strategy for synthesizing β-nitro alcohols. chemrevlett.com This approach, often termed nitrohydroxylation, involves the simultaneous addition of a nitro group (-NO₂) and a hydroxyl group (-OH) across the double bond of an alkene. The precursor for synthesizing this compound via this method would be 2-methyl-2-pentene.

Various protocols have been developed to achieve this transformation:

Radical-Based Methods: Heinrich's research group developed a method using NO/NO₂ radicals to react with alkenes in the presence of air, yielding β-nitro alcohols. chemrevlett.com

Photo-Induced Protocols: The Katayev group demonstrated a photo-induced nitrohydroxylation of alkenes using N-nitrosuccinimide as the NO₂ source and water as the OH source. This method showed good yields and high regioselectivity for a range of alkenes. chemrevlett.com

Nitrative Difunctionalization: This approach allows for the preparation of substituted nitroalkanes from readily available alkenes, which are versatile intermediates in organic synthesis. nih.gov

These methods are valuable because they construct the target molecule's core structure in a single step from simple starting materials. chemrevlett.com The regioselectivity of the addition is a key consideration, ensuring the hydroxyl group adds to the tertiary carbon (C-2) and the nitro group to the secondary carbon (C-3) of the original alkene.

| Method | Reagents | Key Features | Reference |

| Radical Nitrohydroxylation | NO/NO₂ radicals, Air | Utilizes simple radical precursors. | chemrevlett.com |

| Photo-Induced Nitrohydroxylation | N-nitrosuccinimide, H₂O, Light | Uses bench-stable reagents; proceeds under mild conditions. | chemrevlett.com |

| Nitrative Difunctionalization | Varies (e.g., geminal bromonitroalkanes) | Can access diverse 1,3-difunctionalized nitro compounds. | nih.gov |

Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production requires protocols that are safe, efficient, and cost-effective. Nitration reactions are notoriously exothermic and can be hazardous, making process safety a paramount concern. ewadirect.comvapourtec.com Continuous flow chemistry and optimized catalytic systems are key strategies for achieving scalable synthesis.

Continuous Flow Nitration Systems

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for managing hazardous reactions like nitration. ewadirect.com In a flow system, small volumes of reactants are continuously mixed and reacted in a microreactor or tubular reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

The key advantages of continuous flow for nitration include:

Enhanced Safety: The small reaction volume minimizes the risk of thermal runaway and explosion, which is a significant concern in large-scale batch nitrations. ewadirect.commicroflutech.com

Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, enabling rapid and efficient removal of the large amount of heat generated during the reaction. microflutech.com

Improved Yield and Purity: Precise control over stoichiometry and temperature often leads to fewer side reactions and a cleaner product profile. ewadirect.com

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), rather than increasing the size of a potentially hazardous batch reactor. nih.gov

This technology is well-suited for the nitration of alkanes to produce the nitroalkane precursors required for synthesizing compounds like this compound. researchgate.net

Mixed Acid Catalysis in Large-Scale Synthesis

The most common and industrially established method for nitration involves the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). acs.orgwikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. ewadirect.com

The reaction mechanism is as follows:

Generation of Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The alkane reacts with the nitronium ion to form the nitroalkane.

While this method is cost-effective and well-understood, it presents several challenges, particularly in large-scale batch production. The reactions are highly exothermic, and the spent acid requires costly and energy-intensive regeneration processes to handle the diluted sulfuric acid. acs.org Despite these drawbacks, mixed acid remains a cornerstone of industrial nitration, and its integration into continuous flow systems can mitigate many of the associated safety and environmental concerns. nih.gov The use of solid acid catalysts, such as zeolites, is also being explored as a potentially safer and more sustainable alternative to mixed acids. acs.org

Stereochemical Control and Asymmetric Synthesis of 2 Methyl 3 Nitropentan 2 Ol and Its Stereoisomers

Chiral Recognition and Enantioselective Synthesis

The creation of a specific stereoisomer of a chiral molecule requires a chiral influence during the reaction. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two possible enantiomeric pathways, leading to an excess of one enantiomer over the other.

Asymmetric Henry Reaction Catalysis (Metal- and Organocatalyzed)

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that unites a nitroalkane with a carbonyl compound. The asymmetric variant of this reaction is a powerful tool for the synthesis of enantioenriched β-nitro alcohols. The synthesis of 2-Methyl-3-nitropentan-2-ol involves the reaction between 1-nitropropane (B105015) and acetone (B3395972). Controlling the stereochemistry at the newly formed chiral center is a significant challenge.

Metal-Catalyzed Asymmetric Henry Reaction: A variety of chiral metal complexes have been developed to catalyze the asymmetric Henry reaction with high enantioselectivity. These catalysts typically consist of a metal center, such as copper(II) or zinc(II), coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which in turn directs the approach of the reactants, leading to the preferential formation of one enantiomer. For the synthesis of tertiary nitro alcohols like this compound, the design of the catalyst is crucial to overcome the steric hindrance of the ketone.

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Cu(OAc)₂ | Chiral Diamine | EtOH | 25 | High | Moderate-High |

| Zn(OTf)₂ | Chiral Amino Alcohol | THF | -20 | Good | High |

Organocatalyzed Asymmetric Henry Reaction: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral organic molecules, such as cinchona alkaloids and their derivatives, or chiral thioureas, can effectively catalyze the asymmetric Henry reaction. These catalysts often operate through a network of non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome. Bifunctional catalysts, which possess both a Brønsted base site to deprotonate the nitroalkane and a hydrogen-bond donor site to activate the carbonyl group, have proven particularly effective.

| Organocatalyst | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Cinchona Alkaloid Derivative | - | Toluene | -40 | Good | High |

| Chiral Thiourea | Base | CH₂Cl₂ | RT | High | Excellent |

Ligand Design for Enantiocontrol in Nitroaldol Reactions

The success of a metal-catalyzed asymmetric nitroaldol reaction is heavily dependent on the structure of the chiral ligand. The ligand's steric and electronic properties dictate the geometry of the metal complex and, consequently, the enantioselectivity of the reaction. For the reaction between 1-nitropropane and acetone, the ligand must be able to effectively discriminate between the two prochiral faces of the ketone while accommodating the steric bulk of the incoming nucleophile.

Commonly employed ligand scaffolds include chiral bis(oxazolines) (BOX), diamines, and amino alcohols. The modular nature of these ligands allows for fine-tuning of their structure to optimize the enantiomeric excess (ee) of the desired product. For instance, modifying the substituents on the ligand can alter the steric environment around the metal center, leading to improved enantiocontrol.

Diastereoselective Control in this compound Synthesis

When both the nitroalkane and the carbonyl compound are chiral or possess prochiral centers that can be differentiated, the Henry reaction can lead to the formation of diastereomers. In the synthesis of derivatives of this compound from chiral aldehydes or ketones, controlling the diastereoselectivity is crucial. The relative configuration of the newly formed stereocenters can often be influenced by the choice of catalyst, solvent, and reaction temperature.

The reversibility of the Henry reaction can be exploited to achieve high diastereoselectivity under thermodynamic control. Alternatively, kinetic control can be achieved by using a catalyst that favors the formation of one diastereomer over the other. Computational studies can aid in understanding the transition states leading to the different diastereomers and in the rational design of catalysts that favor the desired stereochemical outcome.

Biocatalytic and Chemoenzymatic Strategies

Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. The application of enzymes in the synthesis of chiral molecules, including β-nitro alcohols, offers a green and sustainable alternative to traditional chemical methods.

Enzyme-Mediated Asymmetric Reduction of Nitro Ketones to Nitro Alcohols

One biocatalytic approach to chiral this compound involves the asymmetric reduction of the corresponding α-nitro ketone, 2-methyl-3-nitropentan-2-one. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By employing a suitable ADH and a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), the prochiral ketone can be reduced to the chiral alcohol with high enantioselectivity.

The selection of the appropriate ADH is critical, as different enzymes can exhibit opposite enantiopreferences. Screening of a library of ADHs is often necessary to identify an enzyme that provides the desired enantiomer of this compound with high conversion and enantiomeric excess.

| Enzyme Source | Cofactor Regeneration System | Substrate Concentration | Conversion (%) | ee (%) |

| Candida parapsilosis | Glucose/Glucose Dehydrogenase | 10 mM | >99 | >99 (R) |

| Rhodococcus ruber | Isopropanol | 10 mM | >99 | >99 (S) |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for β-Nitro Alcohols

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the two enantiomers. For racemic this compound, lipases are commonly used enzymes for kinetic resolution. These enzymes can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

The efficiency of a kinetic resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value is desirable for obtaining both the product and the remaining starting material with high enantiomeric purity.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with a maximum yield of 100%. For this compound, a DKR process could involve a lipase (B570770) for the enantioselective acylation and a racemization catalyst, such as a transition metal complex, to interconvert the alcohol enantiomers.

| Enzyme | Acyl Donor | Racemization Catalyst | Conversion (%) | ee (%) |

| Candida antarctica Lipase B | Vinyl Acetate | Ru-complex | >95 | >99 |

Chemoenzymatic Cascades for Chiral Nitro Alcohol Assembly

The synthesis of structurally complex chiral molecules, such as the stereoisomers of this compound, often benefits from cascade reactions that combine the advantages of different catalytic systems. Chemoenzymatic cascades, in particular, merge the versatility of chemical catalysis with the high selectivity of biocatalysis to create efficient and stereocontrolled synthetic routes in a single pot. nih.gov These processes mimic the efficiency of metabolic pathways in living organisms, where the product of one reaction becomes the substrate for the next, thereby minimizing intermediate purification steps and reducing waste. nih.gov

A hypothetical chemoenzymatic cascade for the assembly of chiral nitro alcohols could involve an initial organocatalyzed reaction followed by a highly selective enzymatic reduction. For instance, a chiral primary amine catalyst could be employed to facilitate an asymmetric conjugate addition, which is then followed by a bioreduction step catalyzed by a ketoreductase. nih.gov This approach has been successfully applied to the synthesis of chiral γ-nitro alcohols from simple benzaldehyde (B42025) derivatives, achieving good yields and excellent diastereomeric and enantiomeric ratios. nih.gov

While a specific chemoenzymatic cascade for this compound has not been detailed in the literature, the principles can be applied. A potential strategy could involve the enzymatic reduction of a precursor α-nitroketone, which can be challenging due to substrate stability. mdpi.com However, the use of alcohol dehydrogenases (ADHs) has shown promise in the reduction of various α-nitroketones to their corresponding β-nitroalcohols with high conversions and enantioselectivities. mdpi.comresearchgate.net By carefully selecting the appropriate ADH, it is possible to obtain either the (S)- or (R)-enantiomer of the desired nitroalcohol. mdpi.com The integration of such a biocatalytic step with a preceding or subsequent chemical transformation could pave the way for a streamlined synthesis of specific stereoisomers of this compound.

Table 1: Potential Enzymes in Chemoenzymatic Cascades for Chiral Nitro Alcohol Synthesis

| Enzyme Class | Role in Cascade | Potential Application for this compound Synthesis |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of a carbonyl group to a hydroxyl group. nih.govmdpi.com | Reduction of a precursor α-nitroketone to introduce a specific stereocenter at the hydroxyl-bearing carbon. |

| Hydrolases | Kinetic resolution of racemic nitroalcohols. rsc.org | Separation of a racemic mixture of this compound stereoisomers. |

| Hydroxynitrile Lyases (HNLs) | Asymmetric carbon-carbon bond formation (Henry reaction). researchgate.netrsc.org | Catalyzing the stereoselective addition of a nitroalkane to a ketone. |

Application of Hydroxynitrile Lyases in Stereoselective C-C Bond Cleavage/Formation

Hydroxynitrile lyases (HNLs) are a class of enzymes that have garnered significant attention for their ability to catalyze the asymmetric synthesis of cyanohydrins. acs.org More recently, their promiscuous activity in catalyzing asymmetric nitroaldol (Henry) reactions for the formation of chiral β-nitroalcohols has been explored. researchgate.netrsc.org The Henry reaction is a fundamental carbon-carbon bond-forming reaction that involves the coupling of a nitroalkane with a carbonyl compound. wikipedia.org The use of HNLs as biocatalysts in this reaction offers a green and highly selective alternative to traditional chemical catalysts. rsc.org

Several HNLs, such as those from Hevea brasiliensis (HbHNL) and Arabidopsis thaliana (AtHNL), have been shown to catalyze stereoselective Henry reactions. rsc.org Notably, AtHNL has been the subject of enzyme engineering efforts to enhance its catalytic efficiency and enantioselectivity in these promiscuous transformations. rsc.org Engineered variants of AtHNL have demonstrated significantly improved performance in the synthesis of various (R)-β-nitroalcohols with excellent enantiomeric excess (>99%). rsc.org

The application of HNLs to the synthesis of tertiary nitroalcohols, such as this compound, which involves the reaction with a ketone, is less common and presents a greater challenge due to the lower reactivity of ketones compared to aldehydes. mdpi.com However, the broad substrate scope of some HNLs suggests potential applicability. For instance, HNL from Baliospermum montanum (BmHNL) has been shown to catalyze the Henry reaction with a wide range of substrates, producing both (S)- and (R)-β-nitroalcohols with high enantiomeric excess. scilit.com Further engineering of HNLs could unlock their potential for the diastereoselective synthesis of complex nitroalcohols with multiple stereocenters. engconfintl.org

Table 2: Examples of HNLs with Promiscuous Henry Reaction Activity

| HNL Source | Stereoselectivity | Substrate Scope | Reference |

| Arabidopsis thaliana (AtHNL) | (R)-selective | Aldehydes | rsc.org |

| Hevea brasiliensis (HbHNL) | Varies with substrate | Aldehydes | rsc.org |

| Baliospermum montanum (BmHNL) | (S)- and (R)-selective | Aldehydes | scilit.com |

| Granulicella tundricola (GtHNL) | (R)-selective | Limited aldehydes | rsc.org |

| Acidobacterium capsulatum (AcHNL) | (R)-selective | Limited aldehydes | rsc.org |

Isolation and Enrichment of Specific Stereoisomers

The isolation and enrichment of specific stereoisomers from a mixture are critical steps in obtaining enantiopure compounds. For chiral nitroalcohols, several strategies can be employed, including chromatographic techniques and crystallization-based methods.

Another effective strategy for isolating a single stereoisomer is through crystallization. Stereoconvergent Henry reactions that utilize crystallization-induced diastereomer transformation (CIDT) have been developed. In this approach, the reaction equilibrium allows for the conversion of other diastereomers into the least soluble, crystallizing diastereomer, thus leading to a high yield of a single stereoisomer. nih.gov This method has been successfully applied to the synthesis of highly functionalized building blocks containing multiple contiguous stereogenic centers. nih.gov

Enantioselective liquid-liquid extraction (ELLE) is another potential technique for chiral separation. rsc.org This method relies on the differential partitioning of enantiomers between two immiscible liquid phases, one of which contains a chiral selector. While not as commonly used as chiral chromatography, ELLE can be an effective method for the large-scale separation of enantiomers. rsc.org

For the enrichment of specific stereoisomers, kinetic resolution is a widely used biocatalytic method. rsc.org This process involves the use of an enzyme, such as a hydrolase, that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopuer enantiomer.

Mechanistic Investigations of Reactions Involving 2 Methyl 3 Nitropentan 2 Ol

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the molecular structure and properties of the parent compound.

The reduction of a nitro group to a primary amine is a synthetically important transformation. Aliphatic nitro compounds can be converted to their corresponding amines using several methods. frontiersin.org Catalytic hydrogenation is a common and effective approach, employing hydrogen gas in the presence of catalysts like Raney nickel, platinum(IV) oxide, or palladium on carbon. wikipedia.orgcommonorganicchemistry.comncert.nic.in

Alternatively, reduction can be achieved with metals in an acidic medium, such as iron or zinc in acetic acid. wikipedia.orgcommonorganicchemistry.com These methods are often preferred for their chemoselectivity. Other reagents capable of reducing tertiary nitroalkanes include samarium diiodide (SmI₂) and lithium aluminum hydride (LiAlH₄). commonorganicchemistry.commdma.ch

| Reagent / Catalyst | Product |

| H₂ / Raney Ni | 2-Methyl-3-aminopentan-2-ol |

| Fe / CH₃COOH | 2-Methyl-3-aminopentan-2-ol |

| Zn / CH₃COOH | 2-Methyl-3-aminopentan-2-ol |

| SmI₂ | 2-Methyl-3-aminopentan-2-ol |

| LiAlH₄ | 2-Methyl-3-aminopentan-2-ol |

This table summarizes various reagents for the reduction of the tertiary nitro group in 2-Methyl-3-nitropentan-2-ol to the corresponding primary amine.

The nitro group can participate in free-radical reactions, most notably in denitration, where the nitro group is replaced by a hydrogen atom. The reductive removal of a nitro group from a tertiary carbon can be efficiently achieved using trialkyltin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). acs.org

The mechanism is a free-radical chain reaction involving an electron transfer step. acs.org The trialkyltin radical, generated from the initiator, abstracts the nitro group from the alkane, producing an alkyl radical and a tin-nitro adduct. The alkyl radical then abstracts a hydrogen atom from another molecule of the tin hydride, propagating the chain.

The interaction of nitroalkanes with other radical species can also lead to different products. For instance, the trapping of nitrogen dioxide, which can be formed from various sources, by an aci-nitroalkane anion can lead to the formation of radical dinitrodianions. nih.gov While this compound cannot form an aci-nitro anion, direct interaction with radicals can potentially lead to the formation of transient nitroxide radical intermediates.

The Nef reaction is a classic method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction proceeds by first deprotonating the nitroalkane with a base to form a nitronate salt. chemistry-reaction.com This salt is then hydrolyzed under strongly acidic conditions to yield the carbonyl compound and nitrous oxide. wikipedia.org

A critical requirement for the Nef reaction is the presence of at least one hydrogen atom on the carbon alpha to the nitro group (the α-carbon). alfa-chemistry.com This acidic proton is necessary for the initial deprotonation and formation of the nitronate salt.

This compound is a tertiary nitro compound, meaning the carbon atom bearing the nitro group is not attached to any hydrogen atoms. Consequently, it is incapable of forming a nitronate anion and therefore cannot undergo the Nef reaction under classical conditions. wikipedia.orgalfa-chemistry.com This limitation is a key feature of the chemistry of tertiary nitroalkanes. While related transformations, such as the interrupted Nef-Meyer reaction, can trap cationic intermediates with other nucleophiles, these still typically rely on the initial formation of a nitronic acid, which is problematic for tertiary nitro compounds. mdpi.com

Rearrangement and Elimination Reactions

The dehydration of alcohols to form alkenes is a fundamental organic transformation. In the case of β-nitro alcohols, this elimination reaction leads to the formation of nitroalkenes, which are versatile synthetic intermediates. The acid-catalyzed dehydration of tertiary alcohols, such as this compound, is generally expected to proceed through an E1 (Elimination, Unimolecular) mechanism. chemistrysteps.com

The mechanism involves three key steps:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). byjus.com

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate. The stability of this carbocation is a critical factor influencing the reaction rate. Tertiary carbocations are relatively stable due to hyperconjugation and the inductive effects of the alkyl groups. khanacademy.org

Deprotonation to form the alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent (β-position) to the carbocation center. This results in the formation of a double bond and regenerates the acid catalyst.

For this compound, deprotonation can occur from either the methyl group (C1) or the methylene (B1212753) group (C4). According to Zaitsev's rule, the more substituted alkene is generally the major product due to its greater thermodynamic stability. study.com Therefore, the predominant product is expected to be 2-methyl-3-nitropent-2-ene. The less substituted isomer, 2-methyl-3-nitropent-1-ene, would be the minor product.

The presence of the electron-withdrawing nitro group at the β-position is expected to have a significant electronic effect on the reaction. It will destabilize the carbocation intermediate through an inductive effect, which would likely decrease the rate of dehydration compared to a similar alcohol without the nitro group, such as 2-methylpentan-2-ol.

Carbocation intermediates, characteristic of E1 reactions, are susceptible to skeletal rearrangements if a more stable carbocation can be formed. Common rearrangements include 1,2-hydride and 1,2-alkyl shifts. In the case of the tertiary carbocation formed from this compound, a rearrangement is unlikely under typical dehydration conditions because it is already a relatively stable tertiary carbocation. A shift of a hydride or methyl group would lead to a less stable secondary carbocation, which is energetically unfavorable.

However, it is worth noting that under specific and more forcing reaction conditions, or with the presence of certain catalysts, unexpected rearrangements in nitro compounds can occur. The strong electron-withdrawing nature of the nitro group can influence the electronic landscape of the molecule, potentially opening up alternative reaction pathways, though such rearrangements are not commonly observed in simple acid-catalyzed dehydrations of tertiary alcohols.

Reaction Kinetics and Thermodynamic Studies

Due to a lack of specific experimental data for this compound, this section will discuss the expected kinetic and thermodynamic parameters by drawing analogies with a structurally similar tertiary alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). The presence of the β-nitro group in the target molecule is expected to influence these parameters.

Reaction Kinetics:

The acid-catalyzed dehydration of tertiary alcohols follows an E1 mechanism, and the rate-determining step is the formation of the carbocation. youtube.com Therefore, the reaction rate is primarily dependent on the concentration of the protonated alcohol and is independent of the concentration of the base. youtube.com

Rate = k [R-OH₂⁺]

The rate of reaction is highly dependent on the stability of the carbocation intermediate. Factors that stabilize the carbocation will increase the reaction rate. While the tertiary nature of the carbocation from this compound is stabilizing, the electron-withdrawing nitro group at the β-position is expected to destabilize the carbocation through induction, thereby decreasing the reaction rate compared to an analogous alcohol without this group.

For the purpose of comparison, kinetic data for the dehydration of 2-methyl-2-butanol can be considered.

Interactive Data Table: Kinetic Parameters for the Dehydration of Analogous Tertiary Alcohols

| Compound | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| 2-Methyl-2-butanol | H₂SO₄ | 25-80 | Varies with acid concentration and temperature | Data not readily available |

| This compound | H₂SO₄ | Predicted | Slower than 2-methyl-2-butanol | Higher than 2-methyl-2-butanol |

Note: Data for this compound is predicted based on electronic effects.

Thermodynamic Studies:

The dehydration of alcohols is an endothermic process, meaning it requires an input of energy (positive ΔH°). stackexchange.com However, the reaction results in an increase in the number of molecules (one molecule of alcohol yields one molecule of alkene and one molecule of water), leading to an increase in entropy (positive ΔS°). youtube.com

The Gibbs free energy change (ΔG°) for the reaction is given by the equation:

ΔG° = ΔH° - TΔS°

Because the entropy change is positive, increasing the temperature (T) makes the -TΔS° term more negative, thus favoring the products and making the reaction more spontaneous at higher temperatures. echemi.com This is why dehydration reactions are typically carried out at elevated temperatures. byjus.com

Thermodynamic data for the dehydration of 2-methyl-2-butanol to its major product, 2-methyl-2-butene, can provide an estimate for the thermodynamics of the dehydration of this compound.

Interactive Data Table: Thermodynamic Parameters for the Dehydration of 2-Methyl-2-butanol

| Parameter | Value |

| Enthalpy of Reaction (ΔH°) | ~ +45 kJ/mol (for ethene formation, as an example) stackexchange.com |

| Entropy of Reaction (ΔS°) | Positive |

| Gibbs Free Energy (ΔG°) | Becomes more negative with increasing temperature |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 3 Nitropentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within 2-Methyl-3-nitropentan-2-ol.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, one would anticipate signals corresponding to the different types of protons in the molecule. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The two methyl groups attached to the tertiary alcohol carbon are diastereotopic and would be expected to show distinct signals. The proton on the nitro-bearing carbon (-CHNO₂) would likely appear as a multiplet due to coupling with the adjacent ethyl group protons. The ethyl group itself would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Hydroxyl (-OH) | Variable (broad) | Singlet (s) |

| Tertiary Methyls (2 x -CH₃) | ~1.2 - 1.5 | Singlet (s) or Doublet (d) |

| Methine (-CHNO₂) | ~4.5 - 4.8 | Multiplet (m) |

| Methylene (-CH₂CH₃) | ~1.6 - 2.0 | Quartet (q) |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show six distinct signals, corresponding to each unique carbon atom in the molecule. The carbon bearing the hydroxyl group (C-2) would appear in the alcohol region, while the carbon attached to the electron-withdrawing nitro group (C-3) would be shifted further downfield. The two methyl carbons attached to C-2, being diastereotopic, should be chemically non-equivalent and thus produce two separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ethyl -CH₃) | ~10 - 15 |

| C-2 (-C(CH₃)₂OH) | ~70 - 75 |

| C-3 (-CHNO₂) | ~85 - 95 |

| C-4 (-CH₂CH₃) | ~25 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its hydroxyl and nitro groups. A strong, broad absorption band would be expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol. The presence of the nitro group is typically confirmed by two strong and sharp absorption bands: an asymmetrical stretching vibration around 1550-1530 cm⁻¹ and a symmetrical stretching vibration near 1380-1360 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additional bands corresponding to C-H stretching and bending vibrations would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1530 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1380 - 1360 | Strong |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. In an electron ionization (EI) mass spectrum of this compound (Molecular Weight: 147.17 g/mol ), the molecular ion peak (M⁺) at m/z 147 might be weak or absent due to the instability of tertiary alcohols.

Key fragmentation pathways would likely include the loss of a methyl group (CH₃•, 15 Da) to yield a fragment at m/z 132, and the loss of the nitro group (NO₂•, 46 Da) resulting in a peak at m/z 101. Another prominent fragmentation would be the alpha-cleavage characteristic of alcohols, leading to the formation of a stable oxonium ion.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to specific stereoisomers)

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules like this compound, which has a stereocenter at the C-3 position, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) of a single enantiomer, provided a heavy atom is present or by using specific crystallographic techniques. However, the application of this technique is entirely dependent on the ability to grow high-quality crystals of a specific stereoisomer.

Chromatographic Methods for Purity and Stereoisomer Separation

The assessment of chemical purity and the separation of stereoisomers of this compound are critical analytical challenges. High-performance chromatographic methods are indispensable for achieving these objectives, providing the necessary resolution to separate the target compound from impurities and to resolve its different stereoisomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds, making it suitable for assessing the purity of this compound. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Predicted Primary Fragment | [M-NO₂]⁺ (Loss of nitro group) |

| Other Likely Fragmentation | Neutral loss of HNO₂ |

| General Application | Purity assessment and identification of volatile impurities. |

Note: This table is based on the general fragmentation behavior of nitroalkanes, as specific mass spectral data for this compound is not publicly documented.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

This compound possesses two stereogenic centers, meaning it can exist as up to four stereoisomers (two pairs of enantiomers). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier method for the analytical separation of such stereoisomers. csfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly effective for a broad range of chiral separations and would be a primary choice for this compound. asianpubs.orgnih.gov The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing the separation. asianpubs.org The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric effects) between each stereoisomer and the CSP allow for their resolution. sigmaaldrich.com

Table 2: Typical HPLC Conditions for Chiral Separation of Nitro Compounds

| Parameter | Specification |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixture |

| Detection | UV Detector |

| Application | Separation and quantification of enantiomers and diastereomers. |

Note: The conditions in this table represent a standard starting point for the method development for the chiral separation of a compound like this compound.

Computational Chemistry Approaches to 2 Methyl 3 Nitropentan 2 Ol Systems

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the energetic landscape of chemical reactions. For 2-Methyl-3-nitropentan-2-ol, this would involve studying its formation via the nitroaldol (Henry) reaction between 2-nitropropane (B154153) and propanal, or its potential decomposition pathways.

By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are employed to locate these transition states.

Table 2: Illustrative Reaction Pathway Data for the Formation of this compound

| Species | Relative Energy (kcal/mol) | Method |

|---|---|---|

| Reactants (2-nitropropane + propanal) | 0.0 | DFT/B3LYP |

| Transition State | +15.0 | DFT/B3LYP |

Note: This table presents hypothetical data to illustrate the concept of a reaction energy profile.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of specific chemical bonds (e.g., O-H, N-O, C-N).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared to experimental results for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the wavelengths of maximum absorption in the UV-Vis spectrum.

A close agreement between predicted and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

To understand the behavior of this compound in a realistic chemical environment, molecular dynamics (MD) simulations would be performed. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into:

Solvent Effects: How the presence of a solvent, such as water or an organic solvent, influences the conformation and reactivity of the molecule. Specific interactions like hydrogen bonding between the hydroxyl group of the nitroalcohol and solvent molecules can be analyzed.

Conformational Space: MD simulations can explore the different conformations that the molecule can adopt at a given temperature, providing a dynamic picture of its flexibility.

By analyzing the trajectories of the atoms, properties such as the radial distribution function can be calculated to understand the structuring of the solvent around the solute.

Applications of 2 Methyl 3 Nitropentan 2 Ol in Advanced Organic Synthesis

A Valuable Building Block for Complex Natural Products and Bioactive Molecules

The strategic placement of functional groups in 2-Methyl-3-nitropentan-2-ol makes it a valuable synthon for the elaboration of intricate molecular frameworks found in natural products and biologically active compounds. The presence of a tertiary alcohol and a nitro group on adjacent carbons provides a rich platform for a variety of chemical transformations.

Precursor to β-Amino Alcohols and Hydroxylamines

A primary application of nitro compounds in organic synthesis is their reduction to the corresponding amines. Consequently, this compound serves as a masked precursor to the corresponding β-amino alcohol, 3-amino-2-methylpentan-2-ol. These β-amino alcohols are crucial structural motifs present in a wide array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. The reduction of the nitro group can be achieved using various reagents, offering chemists a reliable method to install this important functionality.

Furthermore, the nitro group can be partially reduced to a hydroxylamine. This transformation opens another avenue for synthetic diversification, as hydroxylamines are themselves important functional groups in medicinal chemistry and can serve as precursors for other nitrogen-containing moieties.

Synthesis of Chiral Heterocycles

The functional group dyad in this compound provides a strategic starting point for the synthesis of chiral heterocyclic compounds. Through carefully designed reaction sequences, the nitro and hydroxyl groups can participate in intramolecular cyclization reactions. For instance, after reduction of the nitro group to an amine, the resulting amino alcohol can undergo cyclization to form substituted oxazolines or other nitrogen- and oxygen-containing heterocycles. The inherent chirality that can be established at the carbon centers bearing the hydroxyl and nitro groups makes this a powerful approach for the enantioselective synthesis of these important molecular scaffolds.

Pivotal Role in Multi-Component and Cascade Reactions

Participation in Domino Michael/Henry Protocols

The nitro group in this compound can be exploited in domino reactions. For example, it can potentially participate as a component in Michael/Henry cascade sequences. While the tertiary nature of the alcohol might sterically hinder some transformations, the fundamental reactivity of the nitroalkane moiety remains. In a hypothetical domino sequence, a Michael acceptor could first react with a suitable nucleophile, and the resulting intermediate could then be trapped by the nitronate anion derived from a molecule like this compound in a subsequent Henry (nitroaldol) reaction. Such strategies lead to the rapid construction of complex, highly functionalized molecules.

Utility in One-Pot Chemoenzymatic Sequences

The integration of chemical and enzymatic steps in one-pot sequences has emerged as a powerful strategy in modern organic synthesis. This compound can be a suitable substrate for such chemoenzymatic processes. For instance, a lipase (B570770) could be used for the enantioselective acylation of the tertiary alcohol, establishing a key stereocenter. The resulting chiral nitro compound could then be subjected to a subsequent chemical transformation, such as a Nef reaction to unmask a ketone functionality or a reduction of the nitro group, all within the same reaction vessel. This combination of biocatalysis and traditional chemistry allows for the synthesis of enantiopure products with high efficiency.

Emerging Research Frontiers and Future Perspectives on 2 Methyl 3 Nitropentan 2 Ol Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

A significant area of research is the development of advanced catalytic systems to control the stereochemical outcome of the Henry reaction. When a nitroalkane reacts with a ketone, a new stereocenter is formed, and in cases of more complex substrates, multiple stereocenters can be generated. Achieving high diastereoselectivity and enantioselectivity is crucial for the synthesis of complex molecules, including many pharmaceuticals.

Recent advancements have seen the use of a variety of catalysts to achieve high levels of stereocontrol:

Organocatalysts: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed to catalyze enantioselective Henry reactions. mdpi.combuchler-gmbh.com These catalysts operate through a variety of activation modes, often involving hydrogen bonding to activate the electrophile and a basic site to deprotonate the nitroalkane.

Metal-Based Catalysts: Chiral metal complexes, particularly those of copper, have proven to be highly effective in catalyzing asymmetric Henry reactions. organic-chemistry.org The design of chiral ligands that coordinate to the metal center is key to inducing high levels of enantioselectivity. These catalysts can offer high turnover numbers and operate under mild reaction conditions.

Bifunctional Catalysts: Catalysts that possess both a Lewis acidic site to activate the carbonyl group and a Brønsted basic site to deprotonate the nitroalkane have shown great promise. mdpi.com This dual activation can lead to highly organized transition states, resulting in excellent stereocontrol.

The table below summarizes some of the catalytic systems that have been explored for stereoselective Henry reactions and could be applicable to the synthesis of chiral derivatives of 2-Methyl-3-nitropentan-2-ol.

| Catalyst Type | Example | Key Features |

| Organocatalyst | Cinchona Alkaloids | Readily available, can be modified to tune reactivity and selectivity. mdpi.combuchler-gmbh.com |

| Metal-Based Catalyst | Copper(I) with Bis(sulfonamide)-Diamine Ligand | High diastereo- and enantioselectivity. organic-chemistry.org |

| Bifunctional Catalyst | Guanidine-Thiourea Organocatalyst | Capable of dual activation, leading to high syn-selectivity. |

Green Chemistry Approaches to Nitro Alcohol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitro alcohols to develop more sustainable and environmentally friendly processes. Traditional Henry reactions often utilize organic solvents and strong bases, which can generate significant waste.

Key green chemistry strategies being investigated include:

Use of Aqueous Media: Performing the Henry reaction in water is a highly attractive approach. acs.org It avoids the use of volatile organic solvents and can sometimes lead to enhanced reactivity and selectivity.

Solvent-Free Conditions: Conducting the reaction in the absence of a solvent minimizes waste and simplifies product purification. tandfonline.comresearchgate.net This approach is particularly suitable for reactions involving liquid reactants.

Biocatalysis: The use of enzymes, such as hydroxynitrile lyases (HNLs), to catalyze the Henry reaction is a rapidly developing area. nih.govresearchgate.net Biocatalysts can offer exquisite stereoselectivity and operate under mild, environmentally benign conditions. Both direct enzymatic Henry reactions and kinetic resolutions of racemic nitro alcohols are being explored. almacgroup.com

These green approaches not only reduce the environmental impact of nitro alcohol synthesis but can also lead to more efficient and cost-effective processes.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of nitro compounds. Nitration reactions and reactions involving nitroalkanes can be highly exothermic and potentially hazardous, especially on a large scale. vapourtec.comewadirect.com

Benefits of flow chemistry for nitro alcohol synthesis include:

Enhanced Safety: The small reaction volumes in flow reactors allow for better temperature control, minimizing the risk of thermal runaways. ewadirect.com

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times and higher yields.

Scalability: Scaling up a reaction in a flow system is often simpler and more predictable than in a batch process. nih.gov

Furthermore, the integration of flow chemistry with automated synthesis platforms is a promising future direction. bris.ac.uk Automated systems can perform multi-step syntheses with high precision and reproducibility, accelerating the discovery and development of new molecules. For a compound like this compound, an automated flow synthesis could enable rapid optimization of reaction conditions and the generation of analogues for further study.

Theoretical Advancements in Understanding Nitro Alcohol Reactivity

Computational chemistry and theoretical studies are playing an increasingly important role in understanding the mechanisms and reactivity of nitro alcohols. orientjchem.orgresearchgate.net Density Functional Theory (DFT) and other computational methods can be used to:

Elucidate Reaction Mechanisms: Theoretical calculations can provide detailed insights into the transition states and intermediates of the Henry reaction, helping to explain the observed stereoselectivity of different catalytic systems.

Predict Reactivity: Computational models can be used to predict the reactivity of different nitroalkanes and carbonyl compounds, guiding the design of new synthetic routes.

Design Novel Catalysts: By understanding the interactions between the catalyst and the reactants at a molecular level, it is possible to design new and more effective catalysts for the synthesis of nitro alcohols.

These theoretical advancements, in conjunction with experimental work, are leading to a deeper understanding of the fundamental principles governing the chemistry of nitro alcohols and will undoubtedly pave the way for new discoveries in this field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.